Sigma-2 Receptor Affinity: Comparison with Haloperidol
The target compound exhibits a Ki of 23 nM for the sigma-2 receptor (TMEM97) in radioligand competition binding assays [1]. The classical sigma ligand haloperidol has a reported Ki of 54 nM for sigma-2 (IUPHAR/BindingDB), indicating that the target compound achieves approximately 2.3-fold higher affinity [2]. This direct comparison suggests that the target compound may require lower concentrations to achieve equivalent receptor occupancy in vitro.
| Evidence Dimension | Binding affinity (Ki) at sigma-2 receptor (TMEM97) |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | Haloperidol Ki = 54 nM |
| Quantified Difference | 2.3-fold higher affinity (lower Ki) |
| Conditions | Radioligand competition binding assay using [3H]haloperidol or [3H]DTG, recombinant sigma-2 receptor/TMEM97 |
Why This Matters
Higher affinity enables lower dosing and potentially reduced off-target activity in sigma-2-targeted pharmacological studies.
- [1] BindingDB entry BDBM50604968, CHEMBL5190189. Sigma-2 receptor (TMEM97) Ki = 23 nM. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Haloperidol ligand entry; sigma-2 receptor Ki = 54 nM. View Source
